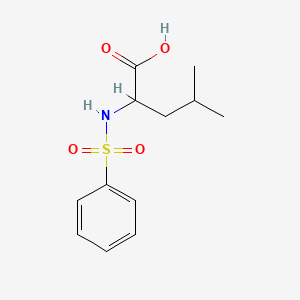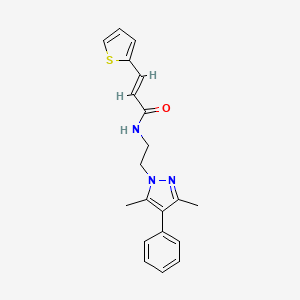![molecular formula C18H15ClFNO2 B2512646 N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-chloro-6-fluorobenzamide CAS No. 2034294-02-3](/img/structure/B2512646.png)
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-chloro-6-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-chloro-6-fluorobenzamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. . This particular compound is characterized by the presence of a benzofuran ring, a propyl group, and a benzamide moiety with chloro and fluoro substituents.
Mechanism of Action
Biochemical Pathways
The compound’s interaction with serotonin and dopamine receptors affects several biochemical pathways. For instance, it can influence the synthesis, release, and reuptake of these neurotransmitters, thereby altering their levels in the synaptic cleft. The downstream effects of these changes can include a range of physiological and psychological responses, from changes in heart rate and blood pressure to alterations in mood and perception .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-chloro-6-fluorobenzamide
Result of Action
The molecular and cellular effects of This compound ’s action can vary widely, depending on factors such as dosage, individual physiology, and the presence of other substances . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of This compound . For instance, factors such as temperature, pH, and the presence of other substances can affect its stability and activity . Additionally, individual factors, including genetics, age, health status, and the use of other medications, can also influence its effects .
Biochemical Analysis
Biochemical Properties
It is known that similar benzofuran derivatives interact with monoamine transporters and serotonin receptors . These interactions could potentially influence a variety of biochemical reactions.
Cellular Effects
In cellular models, benzofuran derivatives have been observed to induce behavioral activation characterized by forward locomotion . This suggests that N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-chloro-6-fluorobenzamide may influence cell signaling pathways and gene expression, potentially impacting cellular metabolism .
Molecular Mechanism
Similar benzofuran derivatives are known to act as substrate-type releasers at dopamine transporters (DAT), norepinephrine transporters (NET), and serotonin transporters (SERT) with nanomolar potencies . This suggests that this compound may exert its effects at the molecular level through similar interactions.
Temporal Effects in Laboratory Settings
Similar benzofuran derivatives have been observed to produce sustained stimulant-like effects in rats , suggesting that this compound may have similar long-term effects on cellular function.
Dosage Effects in Animal Models
Similar benzofuran derivatives have been observed to produce dose-related elevations in extracellular dopamine and serotonin in the brains of rats , suggesting that this compound may have similar dosage-dependent effects.
Metabolic Pathways
Given its structural similarity to other benzofuran derivatives, it may interact with enzymes or cofactors involved in monoamine transmission .
Transport and Distribution
Similar benzofuran derivatives are known to interact with monoamine transporters , suggesting that this compound may be transported and distributed in a similar manner.
Subcellular Localization
Given its potential interactions with monoamine transporters , it may be localized to regions of the cell where these transporters are present.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-chloro-6-fluorobenzamide typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including cyclization reactions involving phenols and aldehydes or ketones.
Introduction of the Propyl Group: The propyl group can be introduced via alkylation reactions using appropriate alkyl halides and base catalysts.
Formation of the Benzamide Moiety: The benzamide moiety is formed by reacting the benzofuran derivative with 2-chloro-6-fluorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-chloro-6-fluorobenzamide can undergo various chemical reactions, including:
Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Substituted benzofuran derivatives with new functional groups.
Scientific Research Applications
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-chloro-6-fluorobenzamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
1-(1-benzofuran-2-yl)propan-2-amine: A benzofuran derivative with similar structural features but different functional groups.
6-MAPB: An analog of 6-APB with a benzofuran ring, used in research for its psychoactive properties.
Uniqueness
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-chloro-6-fluorobenzamide is unique due to the presence of both chloro and fluoro substituents on the benzamide moiety, which may enhance its biological activity and specificity compared to other benzofuran derivatives .
Properties
IUPAC Name |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-chloro-6-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFNO2/c1-11(9-13-10-12-5-2-3-8-16(12)23-13)21-18(22)17-14(19)6-4-7-15(17)20/h2-8,10-11H,9H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDWKESQTXKAVDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NC(=O)C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-((4-fluorophenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2512563.png)
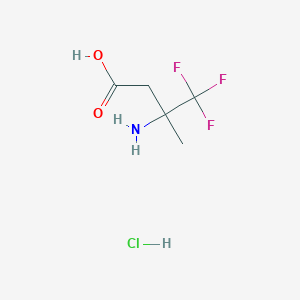
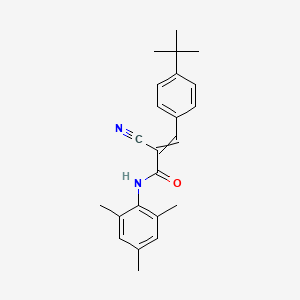
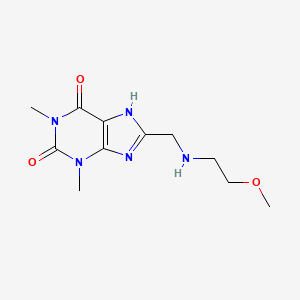
![1-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethan-1-one](/img/structure/B2512575.png)
![1-{[(pyrimidin-2-yl)amino]methyl}-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B2512576.png)
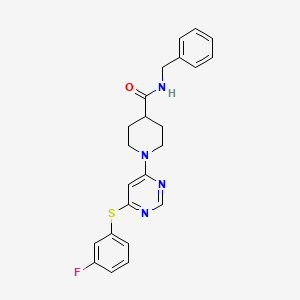
![2-[6-(4-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-thiophen-2-ylethanone](/img/structure/B2512578.png)
![N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}cyclohex-3-ene-1-carboxamide](/img/structure/B2512579.png)
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2512580.png)
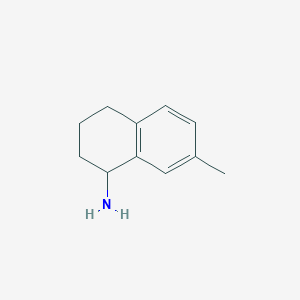
![9-(3-ethoxy-4-hydroxyphenyl)-2-phenyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one](/img/structure/B2512582.png)
